

Technical Guide: Menthyl Hydroperoxide (CAS 80-47-7)[1][2][3]

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Compound of Interest

Compound Name: Menthyl hydroperoxide

CAS No.: 26762-92-5

Cat. No.: B1633216

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Executive Summary

Menthyl hydroperoxide (p-Menthane hydroperoxide, PMHP) is a tertiary organic peroxide (CAS 80-47-7) predominantly utilized as a radical initiator in polymer chemistry and a selective oxidant in organic synthesis.[1][2][3] Unlike lower molecular weight peroxides (e.g., methyl hydroperoxide), PMHP offers a balance of reactivity and stability, characterized by a Self-Accelerating Decomposition Temperature (SADT) of approximately 80°C. This guide provides a comprehensive technical analysis of PMHP, focusing on its physicochemical properties, synthesis via autoxidation, critical safety protocols for handling Type D organic peroxides, and its application in redox-initiated polymerization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Structure

- IUPAC Name: 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide[4]
- Common Names: p-Menthane hydroperoxide, PMHP, p-Menth-8-yl hydroperoxide[4]

- Molecular Formula: $C_{10}H_{20}O_2$ [1]
- Molecular Weight: 172.27 g/mol [2]

The compound typically exists as a mixture of cis- and trans- isomers relative to the cyclohexane ring, with the hydroperoxide group located at the tertiary carbon of the isopropyl substituent (C8 position).

Key Properties Table

Property	Value	Notes
Physical State	Viscous liquid	Colorless to pale yellow
Density	0.92 – 0.97 g/cm ³	At 20°C
Active Oxygen Content	~9.28% (Theoretical)	Commercial grades often ~50% solution
SADT	80°C (176°F)	Critical limit for bulk storage
Flash Point	~53°C (127°F)	For commercial solutions (e.g., in isododecane)
Solubility	Immiscible in water	Soluble in alcohols, esters, hydrocarbons
Decomposition Temp	> 100°C	Exothermic decomposition
Half-Life ()	10 hours @ 115°C	1 hour @ 133°C (in benzene)

Synthesis & Reaction Mechanism[7][9][10]

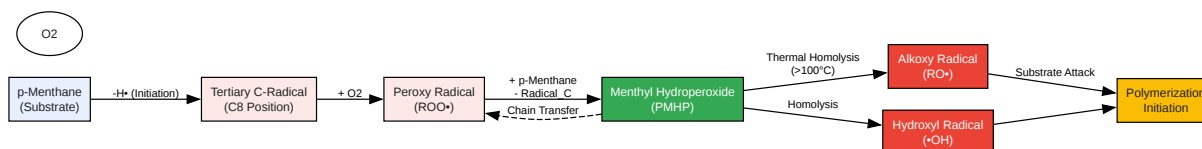
Synthesis via Autoxidation

The industrial and laboratory synthesis of PMHP primarily relies on the autoxidation of p-menthane. This process is a radical chain reaction initiated by thermal energy or a radical source, proceeding via the abstraction of the tertiary hydrogen atom at the C8 position.

Mechanism Description

- Initiation: A radical initiator ($\text{In}\cdot$) abstracts a hydrogen atom from p-menthane, creating a tertiary carbon radical at C8.
- Propagation:
 - The carbon radical reacts rapidly with molecular oxygen (O_2) to form a peroxy radical ($\text{ROO}\cdot$).
 - The peroxy radical abstracts a hydrogen from another p-menthane molecule, yielding the target hydroperoxide (PMHP) and regenerating the carbon radical.
- Termination: Radical coupling (rare in controlled oxidation) or reaction with antioxidants.

Visualization: Synthesis & Homolysis Pathway



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Figure 1: Mechanistic pathway of p-Menthane autoxidation to PMHP and subsequent thermal homolysis for radical initiation.

Experimental Protocol: Laboratory Synthesis

Disclaimer: Organic peroxides are potentially explosive.[2][5][3][6][7][8] All procedures must be conducted behind a blast shield in a dedicated fume hood.

Reagents & Equipment[7]

- Substrate: p-Menthane (High purity, >98%)
- Oxidant: Molecular Oxygen (O₂) or compressed air
- Catalyst: Manganese(II) stearate or Cobalt(II) naphthenate (0.1 mol%)
- Solvent: None (neat reaction) or Chlorobenzene
- Equipment: Jacketed glass reactor, gas sparger, reflux condenser, temperature controller.

Step-by-Step Methodology

- Setup: Charge the reactor with p-menthane and the metal catalyst. Heat the mixture to 80°C.
- Oxidation: Introduce a stream of

through the sparger. Maintain vigorous stirring to maximize gas-liquid mass transfer.
 - Note: The reaction is autocatalytic. An induction period of 1-2 hours is common before rapid peroxide accumulation begins.
- Monitoring: Monitor the active oxygen content hourly using iodometric titration (see Sec 5.1).
- Termination: Stop the reaction when conversion reaches 30-40%. Higher conversions increase the risk of side-product formation (alcohols/ketones) and thermal runaway.
- Purification:
 - Wash the crude mixture with dilute aqueous NaOH to remove acidic byproducts.
 - Extract with hexane if necessary.
 - Concentrate via vacuum stripping at <40°C to remove unreacted p-menthane. Do not distill the peroxide to dryness.

Analytical Methods

Iodometric Titration (Active Oxygen)

This is the gold standard for quantifying hydroperoxide concentration.

- Dissolution: Dissolve ~0.2g of sample in 25 mL of glacial acetic acid/chloroform (3:2 v/v).
- Reaction: Add 2 mL of saturated aqueous Potassium Iodide (KI) solution. Flush with and stopper immediately.
- Incubation: Allow to stand in the dark for 15 minutes. The solution will turn dark brown (liberation).
- Titration: Titrate with 0.1N Sodium Thiosulfate () until the yellow color fades. Add starch indicator and continue until colorless.
- Calculation:

Safety & Handling (E-E-A-T)

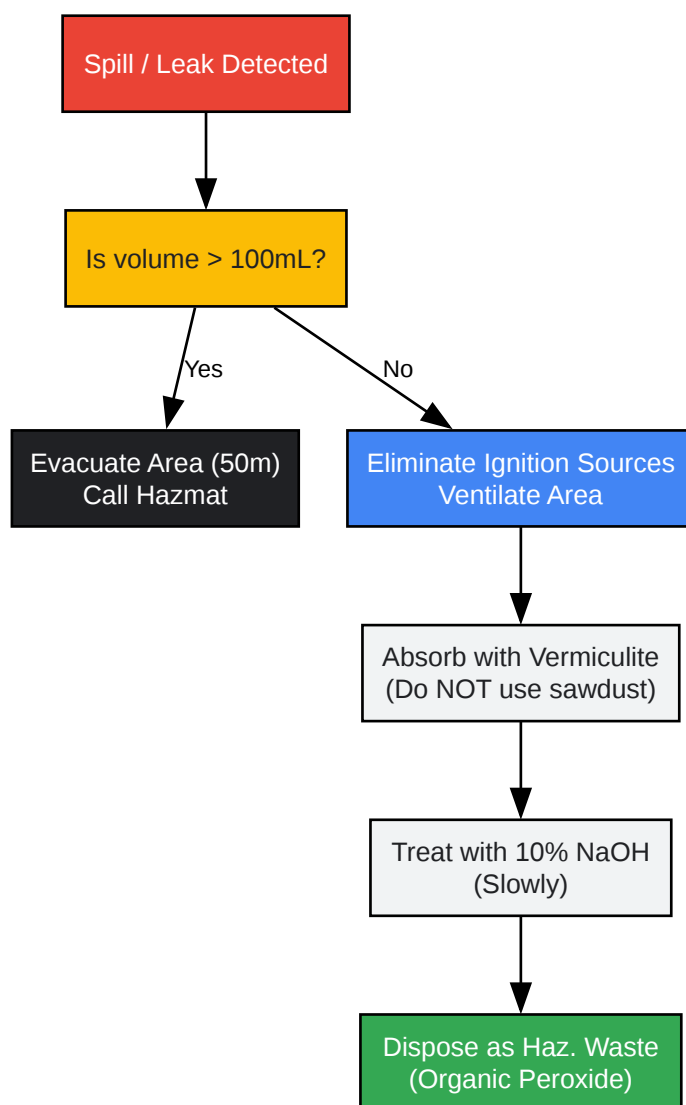
Hazard Classification (GHS)

- Organic Peroxide Type D: Heating may cause a fire.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Skin Corrosion 1B: Causes severe skin burns and eye damage.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Acute Toxicity (Inhalation): Harmful if inhaled.

Storage & Compatibility

- Temperature Control: Store below 30°C (86°F). The SADT is 80°C; however, long-term degradation occurs at lower temperatures.
- Incompatibility: Strictly avoid contact with reducing agents, heavy metal salts (Fe, Co, Mn), acids, and alkalis.[\[1\]](#) These act as decomposition catalysts, potentially lowering the SADT and causing runaway reactions.
- Container: Use High-Density Polyethylene (HDPE) or stainless steel (passivated). Avoid mild steel or copper.

Emergency Response Workflow



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Figure 2: Emergency response decision tree for PMHP spills. Note the prohibition of combustible absorbents like sawdust.

Applications in Drug Development & Synthesis

Radical Polymerization

PMHP is a critical initiator for the polymerization of styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS).[2] In drug delivery systems, it can be used to synthesize biocompatible polymer matrices via redox initiation at lower temperatures compared to thermal decomposition, preserving sensitive active pharmaceutical ingredients (APIs).

C-H Functionalization

In medicinal chemistry, PMHP serves as a specialized oxidant for

C-H functionalization. Its lipophilicity allows it to dissolve readily in non-polar organic substrates, facilitating the introduction of oxygen functionalities into terpene backbones or steroid scaffolds under mild conditions.

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